molecular formula C7H12O4S B1471370 3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid CAS No. 1781310-91-5

3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid

Cat. No.: B1471370
CAS No.: 1781310-91-5
M. Wt: 192.24 g/mol
InChI Key: VACRNTLVZNQJDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid is a chemical compound with the molecular formula C7H12O4S and a molecular weight of 192.23 g/mol. This compound is characterized by the presence of a tetrahydrothiophene ring with a dioxido substituent and a propanoic acid group. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of stoichiometric azobisisobutyronitrile (AIBN) as a radical initiator, along with aqueous hypophosphorous acid (H3PO2) and triethylamine (Et3N) under reflux conditions in 1-propanol . This reaction yields the desired compound with moderate efficiency.

Industrial Production Methods

Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene offer custom synthesis and bulk manufacturing services for this compound .

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxido group to a sulfide.

    Substitution: The propanoic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alcohols and amines are used for esterification and amidation, respectively.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The dioxido group can participate in redox reactions, influencing cellular oxidative stress pathways. The propanoic acid group can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrothiophene-2-carboxylic acid: Similar structure but lacks the dioxido group.

    3-(Tetrahydrothiophen-2-yl)propanoic acid: Similar structure but lacks the dioxido group.

Uniqueness

3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid is unique due to the presence of the dioxido group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-(1,1-dioxothiolan-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4S/c8-7(9)4-3-6-2-1-5-12(6,10)11/h6H,1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACRNTLVZNQJDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(S(=O)(=O)C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid
Reactant of Route 2
3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid
Reactant of Route 3
3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid
Reactant of Route 4
3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid
Reactant of Route 5
3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid
Reactant of Route 6
3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.